7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, characterized by its unique structure and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 332.8 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly its antibacterial properties.
This compound is classified as a sulfanylidene-quinazolinone, which denotes the presence of both a sulfur atom and a quinazolinone moiety in its structure. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. The synthesis of this compound has been documented in various studies, highlighting its potential as a research tool in pharmacology and medicinal chemistry .
The synthesis of 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves several key steps:
The molecular structure of 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can be represented by its canonical SMILES notation: COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S.
Key structural features include:
The structural elucidation can be further supported by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can participate in various chemical reactions:
These reactions expand the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one primarily involves its interaction with biological targets such as enzymes or receptors relevant to disease pathways.
Research indicates that quinazolinones may exert their effects through:
Quantitative data on its efficacy against specific bacterial strains or cancer cell lines can provide insight into its therapeutic potential .
The physical properties of 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one include:
Chemical properties include:
Characterization techniques such as NMR and mass spectrometry confirm its purity and structural integrity .
7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has numerous applications in scientific research:
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7